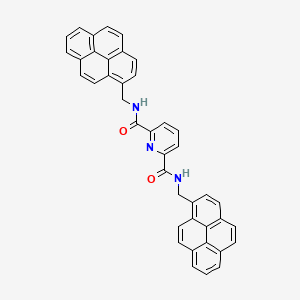
3,3-Dimethyl-2-methylidenebutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of butanoyl chloride, characterized by the presence of a methylidene group and two methyl groups attached to the butanoyl chloride backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-methylidenebutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(CH3)2C=CHCOCH3+SOCl2→(CH3)2C=CHCOCl+SO2+HCl
This method typically requires anhydrous conditions and a suitable solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of more complex molecules.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethyl-2-methylidenebutanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be employed to enhance reaction rates.
Major Products
The major products formed from these reactions include amides, esters, and carboxylic acids, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3-Dimethyl-2-methylidenebutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylacryloyl chloride: Similar in structure but lacks the methylidene group.
3-Methyl-2-butenoyl chloride: Another related compound with a different substitution pattern.
Senecioyl chloride: Shares structural similarities but differs in the position of the double bond.
Uniqueness
3,3-Dimethyl-2-methylidenebutanoyl chloride is unique due to the presence of both the methylidene and two methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these structural features are advantageous.
Propriétés
Numéro CAS |
824411-00-9 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
3,3-dimethyl-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3 |
Clé InChI |
BLOMDHCMZPOKJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


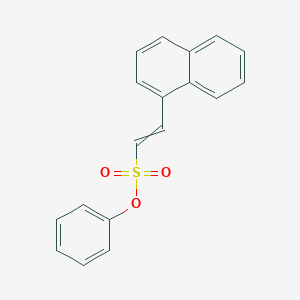
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
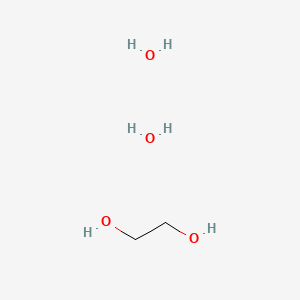

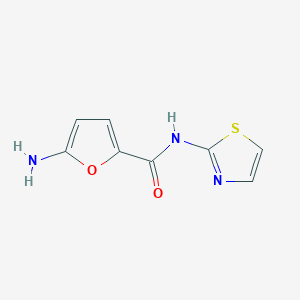
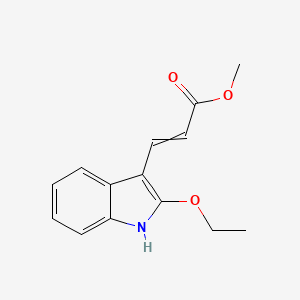
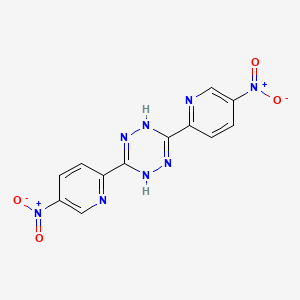
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
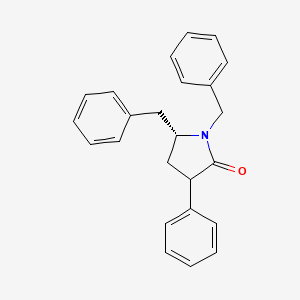
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
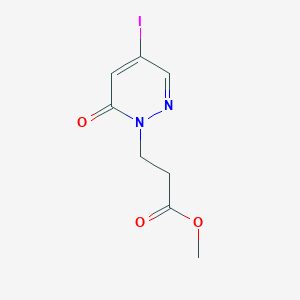
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
